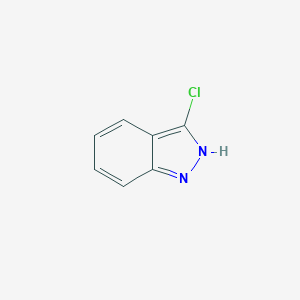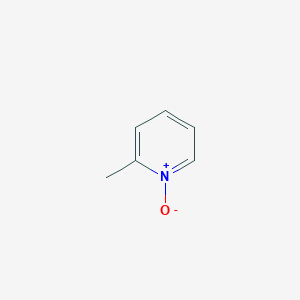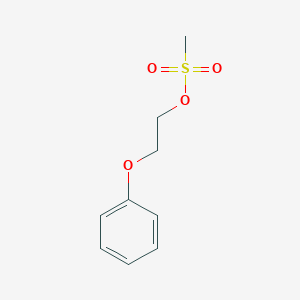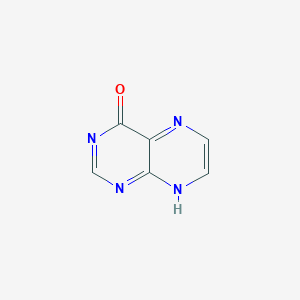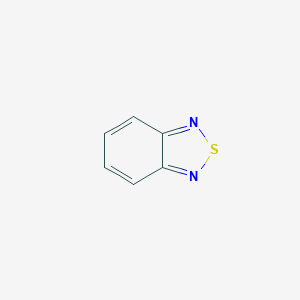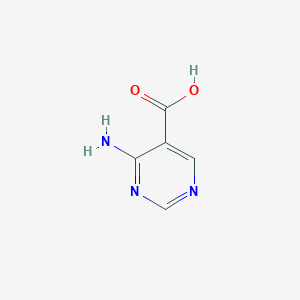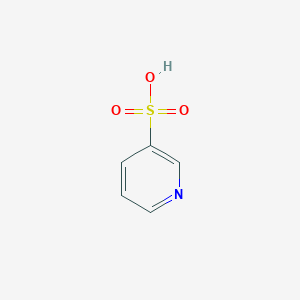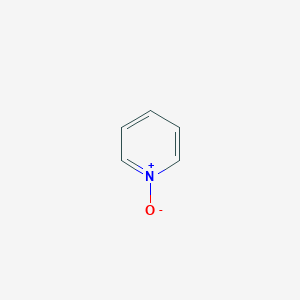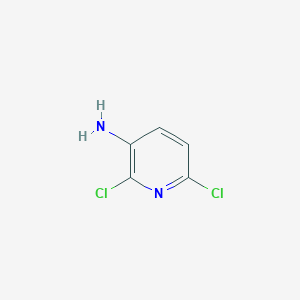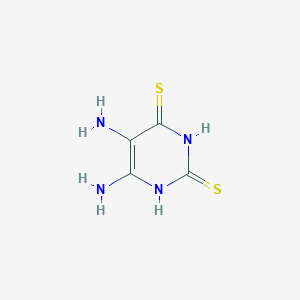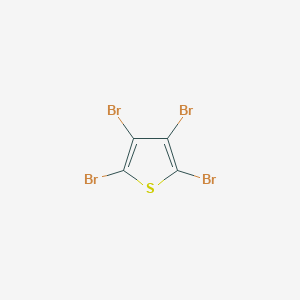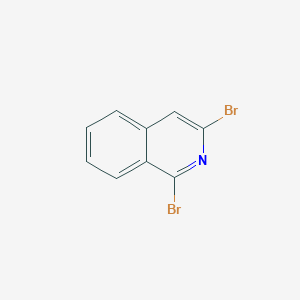
1,3-Dibromoisoquinoline
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 1,3-Dibromoisoquinoline involves several stages . One method involves heating at 180℃ for 2 hours, followed by cooling with ice . Another method involves the use of phosphorous tribromide and phosphoric tribromide .Molecular Structure Analysis
The molecular structure of 1,3-Dibromoisoquinoline is represented by the formula C9H5Br2N . The InChI key for this compound is JXDSEHLVLUASEI-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
1,3-Dibromoisoquinoline is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C . .Wissenschaftliche Forschungsanwendungen
Asymmetric Synthesis
1,3-Dibromoisoquinoline derivatives are used in asymmetric synthesis. For instance, 5,8-Dibromoisoquinoline derivatives have been used to synthesize asymmetric 1-substituted tetrahydroisoquinolines, demonstrating good chemical yields and high stereoselectivity. These derivatives provide a method for synthesizing enantiopure forms of complex molecules like homolaudanosine (Itoh et al., 2001).
Antitumor Agents
Some isoquinoline derivatives show potent antitumor properties. For example, 6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione exhibited significant cytotoxicity in various cell lines, indicating its potential as an antitumor agent (Mukherjee et al., 2010).
Pharmacokinetics and Metabolism Studies
Tetrahydroisoquinolines, related to 1,3-Dibromoisoquinoline, have been studied for their pharmacokinetics and metabolism. For example, 1−(3′−bromophenyl)−heliamine, an anti-arrhythmia agent and a synthetic tetrahydroisoquinoline, was characterized in rats to understand its absorption and metabolism (Xi et al., 2022).
Lattice Inclusion Host Synthesis
Tetrabromo diquinoline derivatives, related to 1,3-Dibromoisoquinoline, have been synthesized and investigated for their potential as lattice inclusion hosts. These compounds demonstrate unique properties by assembling into molecular staircases and including guests in parallel channels (Marjo et al., 2001).
Poly(ADP-ribose)polymerase-1 Inhibitors
Quinoline-8-carboxamides, a class including 1,3-Dibromoisoquinoline derivatives, have been designed as inhibitors of poly(ADP-ribose)polymerase-1, an important target enzyme in drug design. These inhibitors have various therapeutic activities (Lord et al., 2009).
Mechanisms of Anticancer Action
Novel diisoquinoline derivatives, related to 1,3-Dibromoisoquinoline, have been studied for their anticancer activity and mechanisms in human gastric cancer cells. These studies help in understanding the potential of these compounds for treating gastric cancer (Pawlowska et al., 2018).
Malaria Therapy
Some isoquinoline derivatives are used in the therapy of latent malaria. 8-Aminoquinoline therapy represents a significant development in this area, demonstrating the importance of this class of compounds in infectious disease treatment (Baird, 2019).
Synthesis of Anticancer Agents
1,3-Dibromoisoquinoline derivatives have been synthesized for evaluation as potential anticancer agents, highlighting the versatility of these compounds in drug development (Redda et al., 2010).
Therapeutics and Drug Discovery
A review of tetrahydroisoquinolines, including 1,3-Dibromoisoquinoline, in therapeutics, has emphasized their potential in drug discovery, especially for cancer and CNS disorders (Singh & Shah, 2017).
Safety And Hazards
1,3-Dibromoisoquinoline is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Eigenschaften
IUPAC Name |
1,3-dibromoisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Br2N/c10-8-5-6-3-1-2-4-7(6)9(11)12-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXDSEHLVLUASEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N=C2Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60348839 | |
| Record name | 1,3-dibromoisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60348839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dibromoisoquinoline | |
CAS RN |
53987-60-3 | |
| Record name | 1,3-dibromoisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60348839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



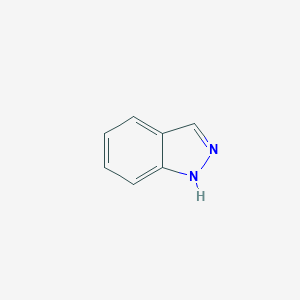
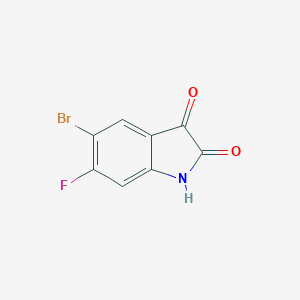
![Pyrido[2,3-b]pyrazine](/img/structure/B189457.png)
